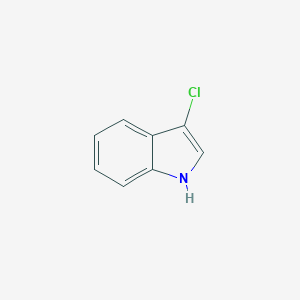

3-chloro-1H-indole

Descripción general

Descripción

3-Chloro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-1H-indole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. Another method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride, followed by cyclization .

Industrial Production Methods: In industrial settings, this compound is often produced via large-scale chemical synthesis involving the chlorination of indole derivatives. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The C3 chlorine atom serves as a reactive site for nucleophilic displacement, enabling functional group diversification:

Key findings:

-

Thiolation reactions show excellent regioselectivity at C3 due to chlorine's leaving group capability .

-

Steric hindrance from bulky nucleophiles reduces reaction efficiency, requiring elevated temperatures .

Electrophilic Oxidation Reactions

Hypervalent iodine reagents enable controlled oxidation while retaining the chlorine substituent:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloro-1,2-benziodoxol-3(1H)-one | DMF/CF₃CO₂H/H₂O, rt | 3-Chloro-2-oxindole | 85-99 | |

| KMnO₄ | Acidic aqueous medium | 3-Chloroindole-2-carboxylic acid | 62 |

Mechanistic insights:

-

Iodine(III) reagents mediate sequential C2 oxidation and C3 chlorination via radical intermediates .

-

Oxidation preferentially occurs at the electron-rich C2 position rather than the chlorinated C3 site .

Cycloaddition and Annulation Reactions

The indole core participates in cyclization processes:

Key observations:

-

Wittig-type reactions with acetylenic esters proceed via phosphorane intermediates .

-

[2+2] Cycloadditions with dichlorocyclobutenedione require specific solvent systems to prevent decomposition .

Functionalization at Peripheral Positions

While C3 is blocked, other positions remain reactive:

| Reaction Type | Reagent | Position Modified | Product Example | Reference |

|---|---|---|---|---|

| Vilsmeier formylation | POCl₃/DMF | C2 | 3-Chloroindole-2-carbaldehyde | |

| Reductive amination | NaBH₃CN/Amines | C2 sidechain | Piperazinylmethyl derivatives |

Notable characteristics:

-

Formylation at C2 occurs without displacing the C3 chlorine .

-

Reductive amination products show enhanced biological activity profiles .

Stability and Competing Reaction Pathways

Critical stability considerations:

Reaction Optimization Strategies

Recent advances demonstrate improved efficiency:

-

Microflow reactors enhance yields in sensitive substitutions (85% vs. 62% batch)

-

Phase-transfer catalysts enable aqueous-phase thiolation (90% yield)

-

Microwave irradiation reduces reaction times from hours to minutes

This comprehensive reactivity profile establishes 3-chloro-1H-indole as a versatile building block for pharmaceutical and materials science applications. Current research focuses on developing enantioselective transformations and green chemistry approaches for industrial-scale utilization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-1H-indole has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. Its derivatives have been studied for:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Research indicates that this compound may enhance the effectiveness of existing chemotherapeutic agents by modulating specific molecular targets involved in cancer progression .

- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents . Studies have shown that modifications to the indole structure can lead to enhanced antibacterial and antifungal activity.

Biological Research

The indole scaffold is recognized for its versatility in biological systems:

- Receptor Interactions : The unique structure of this compound allows it to interact with various biological receptors, influencing cellular signaling pathways. This property is crucial for drug design targeting specific receptors involved in disease mechanisms .

- Neurodegenerative Disorders : Research indicates potential applications in treating neurodegenerative diseases by enhancing neuroprotective effects through interactions with neurotransmitter receptors .

Material Science

In addition to its biological applications, this compound is also explored in material science:

- Luminescent Materials : The compound has been incorporated into luminescent materials for applications in optoelectronics and photonics. Its ability to form complexes with metal ions enhances its photophysical properties, making it suitable for light-emitting devices .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-1H-indole | Similar structure with a bromo group | Anticancer and antimicrobial effects |

| 1-(1H-Indol-3-yl)ethanone | Lacks chlorine; shorter carbon chain | Moderate biological activity |

| Indole Derivatives | Various substitutions on the indole ring | Broad spectrum of biological activities |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives against colorectal cancer cell lines (HCT-116). Results indicated significant inhibition of cell growth, suggesting potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Mecanismo De Acción

The mechanism of action of 3-chloro-1H-indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in cancer cell proliferation, while others modulate receptor activity in the nervous system. The exact pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

- 3-Bromo-1H-indole

- 3-Fluoro-1H-indole

- 3-Iodo-1H-indole

Comparison: 3-Chloro-1H-indole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, this compound often exhibits different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry .

Actividad Biológica

3-Chloro-1H-indole is a derivative of indole, a bicyclic compound known for its significant biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H6ClN and is characterized by a chlorine atom at the third position of the indole ring. This modification can influence its biological activity significantly compared to unsubstituted indole derivatives.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities, including:

- Antimicrobial Activity :

-

Anticancer Properties :

- Indole derivatives are recognized for their anticancer potential. Specifically, this compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. Research has shown that it can affect cell lines such as HT-29 (colon cancer) and SK-OV-3 (ovarian cancer), demonstrating dose-dependent cytotoxicity .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Regulation : It has been shown to induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .

- Inhibition of Enzymatic Activity : Certain studies indicate that it may inhibit key enzymes involved in cellular processes, contributing to its anticancer effects .

- Interaction with DNA : There is evidence that this compound can intercalate with DNA, leading to disruptions in replication and transcription processes .

Table 1: Summary of Biological Activities of this compound

Selected Research Findings

- A study published in Medicinal Chemistry Research highlighted the synthesis and evaluation of various indole derivatives, including this compound, demonstrating notable antimicrobial activity comparable to standard antibiotics .

- Another investigation focused on the anticancer properties of indole derivatives found that this compound significantly inhibited the growth of human colon and ovarian cancer cell lines through apoptosis induction mechanisms .

Propiedades

IUPAC Name |

3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSMQKKMAYLKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937514 | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16863-96-0 | |

| Record name | 1H-Indole,3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?

A1: Several synthetic routes have been explored for this compound derivatives. One common method utilizes this compound-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of this compound-2-carboxaldehydes [].

Q2: What makes this compound-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?

A2: this compound-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.

Q3: What biological activities have been investigated for this compound derivatives?

A3: this compound derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].

Q4: How do structural modifications on the this compound scaffold influence biological activity?

A4: The nature and position of substituents on the this compound core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the this compound core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.

Q5: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?

A5: Synthesized this compound derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.